![molecular formula C17H18N2O2 B12913751 3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one CAS No. 135525-72-3](/img/structure/B12913751.png)
3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
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Overview
Description
“3-((Benzofuran-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” is a complex organic compound that features a benzofuran moiety linked to a pyridinone structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((Benzofuran-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Moiety: Starting with a suitable benzofuran precursor, such as benzofuran-2-carboxylic acid, which can be converted to benzofuran-2-ylmethylamine through a series of reactions including reduction and amination.
Pyridinone Synthesis: The pyridinone core can be synthesized from ethyl acetoacetate and an appropriate amine under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzofuran-2-ylmethylamine with the pyridinone derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the pyridinone ring, potentially using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions might occur at the amine or pyridinone positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce fully saturated pyridinone rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzofuran and pyridinone structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “3-((Benzofuran-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety could engage in π-π stacking interactions, while the pyridinone ring might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-ylmethylamine.
Pyridinone Derivatives: Compounds such as 5-ethyl-6-methylpyridin-2(1H)-one and its analogs.
Uniqueness
“3-((Benzofuran-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” is unique due to the combination of the benzofuran and pyridinone moieties, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Biological Activity
3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one, also known as Benzofuran-pyridinone , is a complex organic compound with potential biological activities that are of interest in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Molecular Information:
- CAS Number: 135525-72-3
- Molecular Formula: C17H18N2O2
- Molecular Weight: 282.34 g/mol
- IUPAC Name: 3-(1-benzofuran-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one
Structural Characteristics:
The compound features a benzofuran moiety linked to a pyridinone structure, which is significant for its biological interactions. The presence of both aromatic and heterocyclic components enhances its potential as a pharmacological agent.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Moiety: Starting from benzofuran precursors, such as benzofuran-2-carboxylic acid, which undergoes reduction and amination.
- Synthesis of Pyridinone Core: This can be achieved through the reaction of ethyl acetoacetate with appropriate amines under acidic or basic conditions.
- Coupling Reaction: The final step involves coupling the benzofuran derivative with the pyridinone using coupling reagents like EDCI or DCC to form the target compound.
Cytotoxicity and Antitumor Activity
Research has shown that compounds related to benzofuran derivatives exhibit significant cytotoxic activity against various tumor cell lines. For instance, studies comparing different benzofuran derivatives demonstrated selective cytotoxicity towards human oral squamous cell lines (HSC-2 and HSC-3) while sparing normal cells (human gingival fibroblasts) . This suggests a potential for tumor-specific action.
Table 1: Cytotoxic Activity Against Tumor Cell Lines
Compound | Cell Line | Sensitivity |
---|---|---|
HSC-2 | Sensitive | High |
HSC-3 | Resistant | Low |
HGF | Resistant | High |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The benzofuran moiety may facilitate π-π stacking interactions with target proteins, while the pyridinone ring can form hydrogen bonds, enhancing binding affinity and specificity.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study on various benzofuran derivatives indicated that modifications in their structure could enhance their cytotoxic effects against cancer cells .
- Another investigation into the antibacterial properties of similar compounds revealed that electron-withdrawing groups significantly improved antimicrobial efficacy .
Table 2: Antimicrobial Activity Comparison
Compound | Antibacterial Activity (S. aureus) | Antifungal Activity (C. tropicalis) |
---|---|---|
Standard | +++ | +++ |
Compound A | ++ | ++ |
Compound B | + | + |
Properties
CAS No. |
135525-72-3 |
---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-(1-benzofuran-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-3-12-9-15(17(20)19-11(12)2)18-10-14-8-13-6-4-5-7-16(13)21-14/h4-9,18H,3,10H2,1-2H3,(H,19,20) |
InChI Key |
QTDHSVQLRCNIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3O2)C |
Origin of Product |
United States |
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